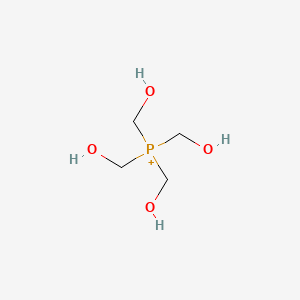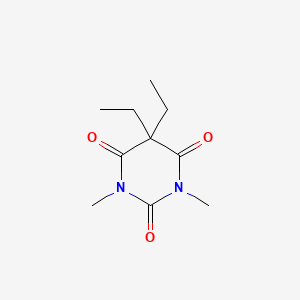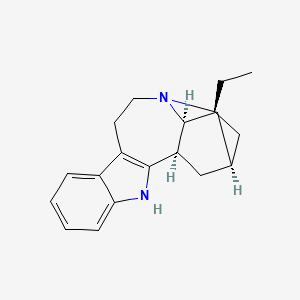
Ibogamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibogamine is a natural product found in Tabernaemontana calcarea with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential and Mechanisms
Ibogamine, as an indolamine derivative, is being studied for its potential in treating addiction, particularly to opioids and stimulants. Research shows that ibogamine and related alkaloids can decrease morphine and cocaine intake in rats, suggesting a possible role in addiction therapy. This effect might be linked to ibogamine's interaction with dopamine release in the brain's reward circuits (Glick et al., 1994). Additionally, ibogamine and its analogs have been examined for their effects on extracellular levels of dopamine and serotonin in the brain, indicating their influence on neurotransmitter systems relevant to addiction and mood disorders (Mash et al., 1995).
Chemical Analysis and Stability
A method for analyzing ibogaine and its metabolite, 12-hydroxy-ibogamine, has been developed using gas chromatography and mass spectrometry. This assay is crucial for understanding the pharmacokinetics and stability of ibogamine in biological systems (Alburges et al., 1995).
Synthesis and Structural Analysis
Research on ibogamine also includes the development of synthetic methods for its core structure. This is significant for creating analogs with potential therapeutic benefits. One study detailed intramolecular C-H functionalization procedures to synthesize the ibogamine skeleton, a crucial step in developing new analogs (Kruegel et al., 2015).
Neurochemical Interactions
Ibogamine's efficacy in substance abuse treatment may involve its actions on various neurochemical pathways. Studies have explored its binding profiles at different molecular targets, including serotonin and dopamine transporters, suggesting a multi-target approach to modulating drug reward circuits (Staley et al., 1996).
Potential in Treating Nicotine Addiction
Research indicates that ibogamine and its derivatives can attenuate nicotine-induced dopamine release and reduce nicotine preferences in rats, providing a basis for potential treatments for smoking cessation (Glick et al., 1998).
Biochemical Properties
Ibogamine's interaction with acetylcholinesterase (AChE) has been investigated, showing that its inhibition of AChE is physiologically negligible. This insight is vital for understanding its safety profile and mechanism of action (Alper et al., 2012).
Ethnopharmacology and Use in Traditional Medicine
Ibogamine's role in traditional medicine and its potential for pharmaceutical development has been studied, focusing on its use in treating substance-related disorders within various cultural contexts (Alper et al., 2008).
Eigenschaften
Produktname |
Ibogamine |
|---|---|
Molekularformel |
C19H24N2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-13-9-12-10-16-18-15(7-8-21(11-12)19(13)16)14-5-3-4-6-17(14)20-18/h3-6,12-13,16,19-20H,2,7-11H2,1H3/t12-,13-,16-,19-/m0/s1 |
InChI-Schlüssel |
LRLCVRYKAFDXKU-DYIBVVGTSA-N |
Isomerische SMILES |
CC[C@H]1C[C@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC=CC=C45 |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Kanonische SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC=CC=C45 |
Synonyme |
ibogamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)




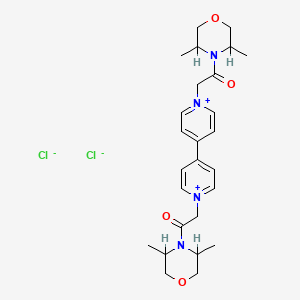

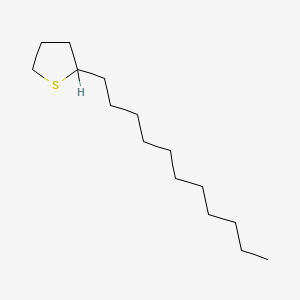
![4-(5-{4-[Dimethyl(prop-2-enyl)ammonio]phenyl}-3-oxopentyl)-N,N-dimethyl-N-prop-2-enylbenzenaminium](/img/structure/B1206144.png)
![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)
![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)

